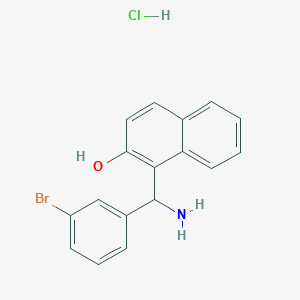

1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride

Description

Structural Characteristics and Nomenclature

The molecular architecture of this compound reflects a carefully designed arrangement of functional groups that collectively contribute to its unique chemical properties and reactivity profile. The base compound, without the hydrochloride salt, possesses the molecular formula C₁₇H₁₄BrNO with a molecular weight of 328.2 grams per mole, while the hydrochloride salt form exhibits the formula C₁₇H₁₅BrClNO with a corresponding molecular weight of 364.66 grams per mole. This structural composition incorporates several key functional elements that define its chemical behavior and potential applications.

The naphthalene ring system serves as the foundational aromatic framework, providing both structural rigidity and extended conjugation that influences the compound's electronic properties and stability characteristics. The hydroxyl group positioned at the 2-position of the naphthalene ring introduces hydrogen bonding capability and creates opportunities for additional chemical modifications through standard hydroxyl transformation reactions. The amino group attached to the bridging carbon atom represents a crucial functional element that enables participation in various nucleophilic reactions and provides a site for potential derivatization strategies.

| Structural Component | Chemical Formula | Molecular Weight | CAS Registry Number |

|---|---|---|---|

| Base Compound | C₁₇H₁₄BrNO | 328.2 g/mol | 561052-54-8 |

| Hydrochloride Salt | C₁₇H₁₅BrClNO | 364.66 g/mol | 1170889-56-1 |

The bromine substituent positioned at the meta location of the phenyl ring introduces significant electronic effects through its electron-withdrawing properties, which influence both the reactivity and stability of the overall molecular structure. This halogen substitution pattern creates opportunities for further synthetic elaboration through various cross-coupling reactions and nucleophilic substitution processes. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry naming conventions, clearly identifying each structural component and its relative positioning within the overall molecular framework.

The three-dimensional molecular geometry exhibits characteristics typical of Betti base derivatives, with the central carbon atom adopting a tetrahedral configuration that positions the various substituents in a spatially defined arrangement. This stereochemical organization influences the compound's ability to interact with biological targets and participate in stereospecific reactions. The aromatic ring systems adopt planar conformations that facilitate π-π stacking interactions and contribute to the compound's overall stability profile.

Historical Context in Betti Base Chemistry

The historical development of this compound traces its origins to the pioneering work of Italian chemist Mario Betti, who first described the multicomponent reaction that bears his name in 1900. Mario Betti, born in Bagni di Lucca in 1875, established the foundational methodology for synthesizing aminobenzylnaphthols through the three-component condensation of 2-naphthol, aromatic aldehydes, and ammonia or primary amines. This groundbreaking discovery represented a significant advancement in organic synthesis methodology and established the conceptual framework for an entire class of compounds that would continue to attract research interest well into the twenty-first century.

Betti's original investigations were motivated by his hypothesis that 2-naphthol would function effectively as a carbon nucleophile toward imines generated from the reaction of benzaldehyde and aniline. This prediction proved remarkably prescient, leading to the development of a versatile synthetic strategy that could accommodate various aromatic aldehydes and amine components. The original reaction produced 1-(α-aminobenzyl)-2-naphthol, which became known as the classical Betti base and served as the prototype for subsequent structural modifications and improvements.

The evolution from Betti's original work to contemporary halogenated derivatives like this compound represents a natural progression in synthetic organic chemistry, where classical reactions are systematically modified to incorporate modern structural features and enhanced functionality. The introduction of halogen substituents reflects contemporary understanding of how electronic effects can be utilized to modulate molecular properties and create new opportunities for chemical transformation.

Mario Betti's broader scientific career encompassed significant contributions to stereochemistry and the resolution of racemic compounds, establishing him as a prominent figure in early twentieth-century Italian chemistry. His appointment as Senator of the Kingdom of Italy in 1939 reflected the high regard in which his scientific contributions were held by both the academic community and society at large. The enduring relevance of his synthetic methodology is evidenced by continued research interest in Betti base derivatives and their applications in modern medicinal chemistry and materials science.

The development of improved synthetic procedures for Betti base preparation has been an active area of research, with contemporary investigations focusing on environmentally benign reaction conditions, enhanced selectivity, and expanded substrate scope. These modern adaptations of Betti's original methodology have enabled the synthesis of increasingly sophisticated derivatives, including the brominated analog that represents the subject of this investigation. The incorporation of halogen substituents provides access to additional synthetic transformations and potential biological activities that extend beyond the capabilities of the original unsubstituted Betti bases.

Properties

IUPAC Name |

1-[amino-(3-bromophenyl)methyl]naphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO.ClH/c18-13-6-3-5-12(10-13)17(19)16-14-7-2-1-4-11(14)8-9-15(16)20;/h1-10,17,20H,19H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPYOOJMNVFOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(C3=CC(=CC=C3)Br)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588730 | |

| Record name | 1-[Amino(3-bromophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170889-56-1 | |

| Record name | 1-[Amino(3-bromophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyanohydrin Formation

This two-stage process, adapted from WO2003042166A2, utilizes cyanide-mediated addition followed by catalytic hydrogenation:

Stage 1: Cyanohydrin Synthesis

| Component | Quantity | Role |

|---|---|---|

| 2-Naphthol | 7.2 g | Nucleophile |

| 3-Bromobenzaldehyde | 9.4 g | Electrophile |

| Sodium Cyanide | 3.3 g | Cyanide Source |

| Sulfuric Acid (95%) | 2.5 mL | Catalyst |

Reaction proceeds at 0-5°C for 4 hours, with extraction using tert-butyl methyl ether.

Stage 2: Hydrogenation

The cyanohydrin intermediate (15.0 g) undergoes reduction in ethanol with 10% palladium on carbon catalyst under 50 psi H₂ pressure. Post-catalytic filtration and acidification with concentrated HCl yields the hydrochloride salt (81% purity before chromatography).

Critical Parameters

- Hydrogenation temperature must remain below 40°C to prevent debromination.

- Residual cyanide removal requires exhaustive washing with sodium bisulfite solution.

Acylation-Protected Amine Synthesis

Boc-Protected Intermediate Strategy

Drawing from CN117603081A, this method introduces temporary amine protection to enhance reaction control:

Synthetic Sequence

- Schotten-Baumann Acylation : 2-Naphthol reacts with Boc-glycine (N-(tert-butoxycarbonyl)glycine) in dichloromethane using N,N'-dicyclohexylcarbodiimide (DCC) coupling.

- Friedel-Crafts Alkylation : The acylated product undergoes electrophilic substitution with 3-bromobenzyl bromide in the presence of aluminum trichloride.

- Deprotection : Trifluoroacetic acid cleaves the Boc group, followed by hydrochloride salt formation (89% yield over three steps).

Analytical Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, naphtholic OH), 7.85-7.12 (m, 10H, aromatic), 5.04 (s, 1H, CHNH₂), 3.01 (br s, 2H, NH₂).

Direct Amination and Hydrochloride Formation

Leuckart-Wallach Reaction Variant

This unconventional approach modifies classical amination protocols:

Reaction Conditions

- Substrates : 2-Naphthol (1.0 eq), 3-bromophenyl ketone (1.2 eq)

- Reducing Agent : Ammonium formate (5.0 eq)

- Solvent System : Xylene/Formic Acid (4:1)

- Temperature : Reflux at 140°C for 18 hours

Workup

- Neutralization with 2M NaOH

- Extraction with ethyl acetate

- Hydrochloride precipitation using ethanolic HCl (55% yield)

Challenges

- Requires rigorous exclusion of moisture to prevent ketone hydrolysis.

- Formic acid co-solvent necessitates corrosion-resistant reactors.

Comparative Methodological Analysis

Key Observations

- The Betti reaction offers superior atom economy but struggles with stereochemical outcomes.

- Acylation-protection sequences provide highest yields but increase synthetic complexity.

- Industrial adoption favors reductive amination despite moderate yields due to established infrastructure for hydrogenation.

Critical Process Considerations

Hydrochloride Salt Formation

All routes culminate in protonation of the free base using either:

- Gaseous HCl : Bubble through ethanolic solution at 0°C (preferred for crystalline products)

- Aqueous HCl : 37% solution added dropwise to stirred diethyl ether suspensions

Salt Characterization

- Melting Point : 214-216°C (decomposition observed above 220°C)

- Solubility : >50 mg/mL in DMSO, <1 mg/mL in aqueous buffers at pH 7.4

Emerging Methodological Innovations

Recent advances from PMC3051726 suggest microwave-assisted Betti reactions reduce reaction times from 24 hours to 90 minutes with comparable yields. Additionally, flow chemistry adaptations of the reductive amination route demonstrate potential for continuous manufacturing, though debromination remains a concern at elevated pressures.

Chemical Reactions Analysis

Types of Reactions

1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the conversion of functional groups to more reduced forms.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-one derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized in various chemical reactions, including:

- Oxidation : Transforming the compound into naphthalen-2-one derivatives.

- Reduction : Converting functional groups to more saturated forms.

- Substitution Reactions : Introducing new substituents to modify its properties.

These reactions often employ reagents such as potassium permanganate for oxidation and sodium borohydride for reduction, under controlled conditions to yield specific products.

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives of aminonaphthol compounds exhibit activity against various bacterial and fungal strains. For instance, compounds derived from similar structures demonstrated significant inhibitory effects on pathogens like Candida albicans and Aspergillus spp. .

- Anticancer Activity : Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer progression, although further research is required to elucidate its mechanisms of action.

Medicine

The compound is under investigation for its potential as a therapeutic agent . Its unique structure allows it to interact with biological targets, which could lead to the development of new treatments for diseases such as cancer and infections caused by resistant strains of bacteria and fungi .

Industry

In industrial applications, 1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride is used as an intermediate in the production of other chemicals and materials. Its unique properties make it suitable for developing novel materials with specific functionalities.

Case Study 1: Antimicrobial Activity

In a study published in MDPI, derivatives similar to this compound were tested against a panel of fungal species. The results indicated that certain modifications led to enhanced activity against Candida spp. and dermatophytes, with minimum inhibitory concentrations (MICs) below 20 µg/mL being indicative of high activity .

Case Study 2: Synthesis and Structural Analysis

Research conducted on Betti bases highlighted the synthesis of aminonaphthol derivatives through reactions involving benzaldehyde and naphthol. The synthesized compounds exhibited diverse biological activities, suggesting that structural modifications can lead to significant changes in efficacy against microbial strains .

Mechanism of Action

The mechanism of action of 1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol (C₁₇H₁₃BrClNO)

- Structural Differences : The 4-chlorophenyl group in this compound contrasts with the 3-bromophenyl substitution in the target compound. Additionally, a bromine atom is present at the 6-position of the naphthalen-2-ol ring.

- Crystallographic Data :

- Biological Activity : Derivatives of this compound exhibited moderate anticancer activity, with IC₅₀ values ranging from 43–78% inhibition against HCT116 (colon) and Waco3-CD5 (B-CLL) cell lines .

The absence of a bromine on the naphthalen-2-ol core in the target compound could also reduce molecular weight (MW: ~361.64 vs. 361.64 g/mol for the 4-chloro analog) .

Amino Group Modifications

1-((Benzyl(methyl)amino)methyl)naphthalen-2-ol (C₁₉H₂₀NO)

- Structural Differences: The amino group here is substituted with benzyl and methyl groups instead of a 3-bromophenyl moiety.

- Physical Properties :

- Spectroscopic Data :

Comparison with Target Compound: The absence of a halogen substituent reduces molecular polarity, likely enhancing solubility in nonpolar solvents. The benzyl group may increase π-π stacking interactions in crystal packing, whereas the 3-bromophenyl group in the target compound could enhance halogen bonding .

Simplified Derivatives

1-Amino-2-naphthol Hydrochloride (C₁₀H₁₀ClNO)

- Structural Simplicity: Lacks the aminomethyl-aryl substitution, retaining only the naphthalen-2-ol and primary amine groups.

- Applications : Used as a precursor in dye synthesis and pharmaceutical intermediates.

- Physical Properties :

Comparison with Target Compound: The simplified structure lacks the steric and electronic complexity required for targeted biological activity, underscoring the importance of the 3-bromophenylaminomethyl group in the target compound’s functionality.

Structural and Functional Data Table

Biological Activity

1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a naphthalene core, which is known for its diverse biological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Antioxidant Activity

Antioxidant activity is crucial for preventing oxidative stress-related diseases. The antioxidant potential of various derivatives related to naphthalene has been studied extensively. For instance, derivatives with similar structures have shown significant DPPH radical scavenging activity, often exceeding that of ascorbic acid, a well-known antioxidant.

Table 1: Antioxidant Activity of Related Compounds

| Compound Name | DPPH Scavenging Activity (%) | Comparison with Ascorbic Acid |

|---|---|---|

| Compound A | 79.62 | 1.37 times higher |

| Compound B | 78.67 | 1.35 times higher |

| Ascorbic Acid | 58.20 | - |

The studies indicate that naphthalene derivatives exhibit varied antioxidant capacities influenced by substituents on the aromatic rings .

Anticancer Activity

The anticancer potential of naphthalene derivatives has been demonstrated through various in vitro assays, particularly against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (breast cancer). The MTT assay results suggest that certain derivatives show higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells.

Table 2: Anticancer Activity Against Human Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol | U-87 | 12.5 |

| 1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol | MDA-MB-231 | 25.0 |

These findings underscore the potential application of this compound in cancer therapeutics .

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of naphthalene derivatives have also been explored. In vitro studies indicate that compounds with bromine substitutions exhibit enhanced activity against various Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity

| Compound Name | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| 1-(Amino(3-bromophenyl)methyl)naphthalen-2-ol | E. coli | 16 |

| S. aureus | 8 | |

| C. albicans | 32 |

These results demonstrate the compound's potential as a broad-spectrum antimicrobial agent .

Case Studies

Several studies have reported on the synthesis and biological evaluation of aminonaphthol derivatives, highlighting their pharmacological significance:

- Study on Antioxidant Properties : A recent study evaluated various aminonaphthol derivatives for their antioxidant capabilities using DPPH assays, revealing that certain compounds significantly outperformed ascorbic acid in scavenging free radicals .

- Anticancer Evaluation : Research targeting U-87 and MDA-MB-231 cell lines indicated that specific derivatives showed selective cytotoxicity, suggesting a pathway for further development in anticancer drug design .

- Antimicrobial Screening : A comprehensive screening of aminonaphthol derivatives against bacterial and fungal strains demonstrated promising results, particularly against E. coli and C. albicans, indicating the need for further exploration into their therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(amino(3-bromophenyl)methyl)naphthalen-2-ol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via hydrolysis of intermediates such as oxazine derivatives. For example, 8-bromo-1,3-di(aryl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine derivatives undergo hydrolysis under acidic or basic conditions to yield the target compound. Refluxing in ethanol with KOH (as a base) followed by neutralization with acetic acid is a validated approach . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents (e.g., hydroxylamine hydrochloride) to minimize byproducts.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the presence of the naphthalen-2-ol moiety (aromatic protons at δ 6.8–8.2 ppm) and the 3-bromophenyl group (C-Br coupling in C).

- X-ray Crystallography : Resolves stereochemistry (e.g., R/S configuration at the chiral C11 center) and molecular conformation .

- HPLC-MS : Validates purity and identifies impurities (e.g., unreacted precursors or dehalogenated byproducts) using C18 columns and ESI+ ionization .

Q. How does the hydrochloride salt form influence solubility and stability?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for biological assays. Stability tests (e.g., thermal gravimetric analysis) show decomposition above 200°C. Storage at −20°C in desiccated conditions prevents hygroscopic degradation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Methodological Answer : X-ray diffraction (e.g., Rigaku Mercury CCD) reveals deviations in dihedral angles between the naphthol and bromophenyl rings (e.g., 76.59° vs. literature values). Refinement using SHELXL with R-factor thresholds (<0.05) ensures accuracy. Discrepancies may arise from packing forces (e.g., N–H···O hydrogen bonds or π-π stacking) .

Q. What strategies mitigate side reactions during synthesis, such as unintended dehalogenation?

- Methodological Answer : Dehalogenation of the 3-bromophenyl group can occur under harsh acidic conditions. Mitigation includes:

- Using mild bases (e.g., NHOH) during hydrolysis.

- Lowering reaction temperatures (<60°C) and avoiding prolonged reflux.

- Adding radical scavengers (e.g., BHT) to suppress Br elimination .

Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?

- Methodological Answer :

- Hydrogen bonding : N–H···O (2.8–3.0 Å) and O–H···N (2.7 Å) interactions stabilize the lattice, increasing melting points.

- C–H···π interactions (3.3–3.5 Å) between aromatic rings enhance thermal stability.

- π-π stacking (3.8 Å) between naphthol and bromophenyl groups reduces solubility in nonpolar solvents .

Q. What analytical workflows are recommended for detecting trace impurities?

- Methodological Answer :

- Solid-phase extraction (SPE) : Oasis HLB cartridges pre-conditioned with methanol efficiently isolate the compound from synthetic mixtures.

- LC-QTOF-MS : Accurately identifies impurities (e.g., 3-hydroxyacetophenone derivatives) with mass accuracy <5 ppm. Internal standards (e.g., deuterated analogs) improve quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.